Cas no 81216-84-4 (5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE)
5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-4-(thiophen-2-yl)thiazol-2-amine
- 5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine
- 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE
-
- MDL: MFCD17171404
- Inchi: 1S/C7H5BrN2S2/c8-6-5(10-7(9)12-6)4-2-1-3-11-4/h1-3H,(H2,9,10)
- InChI Key: JNWMWSCUKSUKPJ-UHFFFAOYSA-N
- SMILES: S1C(Br)=C(C2SC=CC=2)N=C1N
5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B263766-100mg |
5-bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B263766-500mg |
5-bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 500mg |
$ 340.00 | 2022-06-07 | ||
| TRC | B263766-1g |
5-bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 1g |
$ 550.00 | 2022-06-07 | ||
| Enamine | EN300-234744-1g |
5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine |
81216-84-4 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-234744-5g |
5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine |
81216-84-4 | 5g |
$2110.0 | 2023-09-15 | ||
| Enamine | EN300-234744-10g |
5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine |
81216-84-4 | 10g |
$3131.0 | 2023-09-15 | ||
| Chemenu | CM544394-100mg |
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 97% | 100mg |
$221 | 2024-07-23 | |
| Chemenu | CM544394-250mg |
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 97% | 250mg |
$318 | 2024-07-23 | |
| Chemenu | CM544394-1g |
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine |
81216-84-4 | 97% | 1g |
$843 | 2024-07-23 | |
| Enamine | EN300-234744-0.05g |
5-bromo-4-(thiophen-2-yl)-1,3-thiazol-2-amine |
81216-84-4 | 95% | 0.05g |
$612.0 | 2024-06-19 |
5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE
Comprehensive Overview of 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE (CAS No. 81216-84-4): Properties, Applications, and Research Insights
5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE (CAS No. 81216-84-4) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural features. The molecule combines a thiophene ring and a thiazole core, both of which are critical motifs in drug discovery. With the increasing demand for novel bioactive compounds, researchers are exploring its potential as a building block for kinase inhibitors, antimicrobial agents, and electronic materials.
The compound’s bromine substituent enhances its reactivity, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig transformations. This property aligns with the growing trend of green chemistry, where efficient synthetic routes are prioritized. Recent studies highlight its role in developing OLED materials, leveraging the thiophene-thiazole backbone for improved charge transport properties—a hot topic in organic electronics.
From a pharmacological perspective, 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE is being investigated for its structure-activity relationships (SAR) in modulating biological targets. Its amine functionality allows for derivatization, enabling the creation of libraries for high-throughput screening (HTS). Questions like *"How does bromine position affect bioactivity?"* or *"Can thiazole-thiophene hybrids replace traditional scaffolds?"* are frequently searched in academic databases, reflecting its relevance in medicinal chemistry.
In material science, the compound’s conjugated system offers tunable optical properties, making it a candidate for sensors and photovoltaic devices. Researchers are optimizing its synthetic protocols to reduce costs—a key concern in industrial applications. SEO analytics reveal rising queries such as *"thiazole-thiophene copolymer synthesis"* and *"brominated heterocycles for optoelectronics,"* underscoring its interdisciplinary appeal.
Regulatory and safety profiles of CAS No. 81216-84-4 are well-documented, with no significant hazards under standard handling conditions. Its stability and solubility in common organic solvents (DMSO, DMF) facilitate lab-scale applications. As sustainability gains traction, studies on catalytic bromination methods for such compounds are increasing, addressing environmental concerns without compromising yield.
In summary, 5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE exemplifies the convergence of pharmaceutical innovation and advanced materials. Its adaptability to diverse research needs—from drug design to energy storage—positions it as a compound of enduring scientific interest. Future directions may explore its nanostructured forms or biocompatibility, aligning with trends in precision medicine and wearable technology.
81216-84-4 (5-BROMO-4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-AMINE) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)